2-Azidoaniline
Overview
Description
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 2-azidoaniline involves the nucleophilic aromatic substitution of an activated aryl halide or sulfonate with sodium azide (NaN3).
Industrial Production Methods:
- Industrial production of this compound often employs the diazotization method due to its efficiency and scalability. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the azido group acts as a nucleophile.
Reduction Reactions: The azido group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Photochemical Reactions: this compound exhibits interesting photochemical properties, where it can form reactive intermediates such as nitrenes upon exposure to light.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Photochemical Reactions: Ultraviolet light, argon matrices.
Major Products:
Substitution: Alkyl azides.
Reduction: Aniline derivatives.
Photochemical Reactions: Nitrenes, nitroso compounds.
Mechanism of Action
Target of Action
2-Azidoaniline, a derivative of aromatic amines, is primarily used in the C–H functionalization of aromatic amines for azidation . The primary target of this compound is the C–H bond in aromatic amines . The role of this target is crucial as it allows for the successful demonstration of azidation under ultrasonication .
Mode of Action
The interaction of this compound with its target involves a catalytic application in the C–H functionalization of aromatic amines for azidation . This process is successfully demonstrated under ultrasonication . The resulting change is the production of this compound with a yield of 85%, which is higher than existing methods .
Biochemical Pathways
It’s known that the compound plays a role in the azidation of aromatic amines . The downstream effects of this process include the production of this compound, which can be further used in various chemical reactions .
Pharmacokinetics
The compound’s molecular formula is chn, and it has an average mass of 134139 Da
Result of Action
The primary result of this compound’s action is the production of this compound with a high yield . This compound is produced through the C–H functionalization of aromatic amines for azidation . The process is more efficient than existing methods, making this compound a valuable compound in this chemical reaction .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds . For instance, the azidation process is successfully demonstrated under ultrasonication , suggesting that the application of ultrasonic waves enhances the compound’s efficacy
Biochemical Analysis
Biochemical Properties
2-Azidoaniline plays a significant role in various biochemical reactions, particularly in the field of photochemistry. It has been studied for its ability to act as a molecular probe due to its fluorescence properties . In biochemical reactions, this compound interacts with enzymes and proteins through azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This interaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules in complex biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins through azide-alkyne cycloaddition reactions. This modification can alter protein function and localization, impacting gene expression and cellular metabolism. Studies have demonstrated that this compound can be used to label specific proteins within cells, allowing researchers to track their movement and interactions . Additionally, this compound has been used to study the effects of protein modifications on cell function, providing insights into cellular signaling mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo azide-alkyne cycloaddition reactions. This reaction is catalyzed by copper (II) complexes, which facilitate the formation of a triazole ring between the azide group of this compound and an alkyne group on a target molecule . This highly specific reaction allows for the precise labeling of biomolecules, enabling researchers to study protein-protein interactions, enzyme activity, and other molecular processes. The binding interactions of this compound with biomolecules can lead to enzyme inhibition or activation, depending on the target and context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalytic agents . Over time, this compound may degrade, leading to a decrease in its labeling efficiency and potential long-term effects on cellular function. Researchers must carefully control experimental conditions to maintain the stability and effectiveness of this compound in their studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can be used to label specific proteins and study their function without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. Researchers have observed threshold effects, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels . It is crucial to determine the optimal dosage for each experimental setup to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to other azide-containing compounds through enzymatic reactions . These pathways often involve enzymes such as cytochrome P450, which can catalyze the oxidation of this compound to form reactive intermediates. These intermediates can further react with cellular components, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its behavior and effects in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its availability for biochemical reactions. Studies have shown that this compound can be efficiently taken up by cells and distributed to various cellular compartments, where it can interact with target biomolecules . The transport and distribution of this compound are critical factors in determining its effectiveness as a molecular probe.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, nucleus, or cytoplasm, depending on the experimental design and the presence of targeting sequences . The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and processes it can interact with.
Scientific Research Applications
2-Azidoaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Iodoaniline: An aromatic amine with an iodine substituent, used in similar synthetic applications.
2-Bromoaniline: An aromatic amine with a bromine substituent, also used in organic synthesis.
Uniqueness of 2-Azidoaniline:
- The presence of the azido group in this compound imparts unique reactivity compared to other halogenated anilines. The azido group can participate in a wider range of chemical reactions, including photochemical and click chemistry reactions, making this compound a versatile compound in synthetic organic chemistry .
Properties
IUPAC Name |
2-azidoaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-1-2-4-6(5)9-10-8/h1-4H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXFYFBJMNSHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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